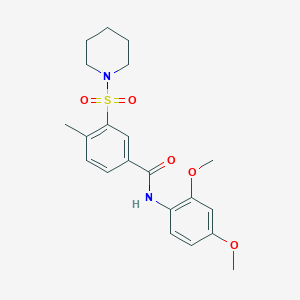

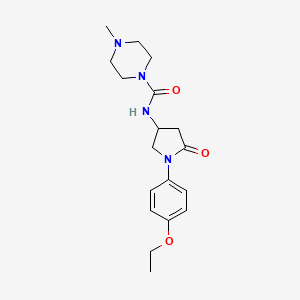

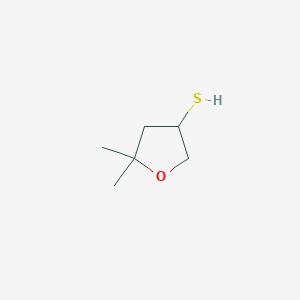

![molecular formula C20H24N4O2S B2442514 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1172904-54-9](/img/structure/B2442514.png)

1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolism and Drug-Drug Interaction Studies

A study focused on SAM-760, a 5HT6 antagonist related to the chemical structure , highlighted its metabolism in humans and the impact of sulfonamide metabolism on clinical drug-drug interactions (DDIs). It was found that SAM-760 was predominantly metabolized by CYP3A, with an unexpectedly low interaction when coadministered with ketoconazole, a strong CYP3A inhibitor. This suggested a significant contribution of non-P450 pathways to its metabolism, specifically through a novel, nonenzymatic, thiol-mediated reductive cleavage of an aryl sulfonamide group. This insight into sulfonamide metabolism could have implications for the development of similar compounds with improved pharmacokinetic properties (Sawant-Basak et al., 2018).

Synthesis and Antimicrobial Activities

Another research area involves the synthesis of derivatives aimed at developing new non-nucleoside reverse transcriptase inhibitors. A specific study synthesized a series of new compounds, demonstrating their anti-HIV-1 and anti-HIV-2 activities. Such research underscores the versatility of this chemical framework for generating potent antiviral agents, with implications for future drug development against viral infections (Al-Masoudi et al., 2007).

Anticancer Potential

Further investigations into 4-nitroimidazole derivatives revealed their anticancer activity. By synthesizing and evaluating a range of compounds, researchers identified several with potent antiproliferative effects against various human cancer cell lines. This demonstrates the potential of benzimidazole derivatives as a basis for developing new anticancer therapies. The study also conducted molecular docking to understand the interaction between these compounds and biological targets, highlighting the mechanistic underpinnings of their activity (Al-Soud et al., 2021).

Corrosion Inhibition

In the context of material science, benzimidazole derivatives have been studied for their role as corrosion inhibitors for metals in acidic environments. One study explored the inhibitive action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid. These compounds exhibited significant inhibition efficiency, which was attributed to their interaction with the metal surface. This research opens avenues for using such compounds in industrial applications to protect metals from corrosion (Yadav et al., 2016).

Propriétés

IUPAC Name |

1-benzyl-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-27(25,26)23-13-11-22(12-14-23)16-20-21-18-9-5-6-10-19(18)24(20)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQCAJJVOMAHBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

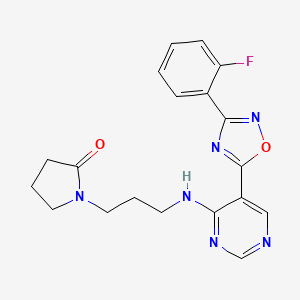

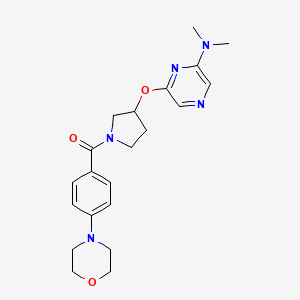

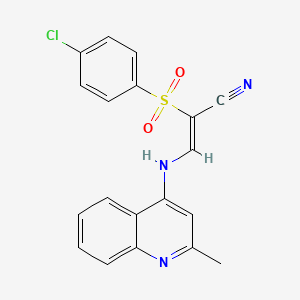

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2442431.png)

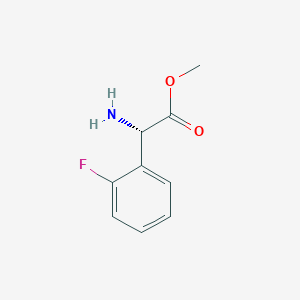

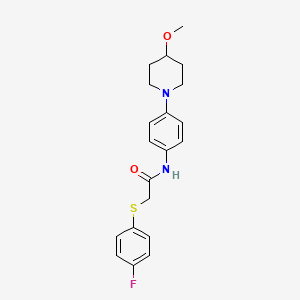

![4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline](/img/structure/B2442432.png)

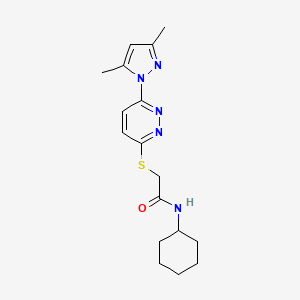

![6-(Tert-butylsulfonyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2442450.png)